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For researchers, scientists, and professionals in drug development, the selection of optimal

materials for next-generation biosensors and electronics is paramount. Among the leading two-

dimensional (2D) materials, tungsten disulfide (WS₂) and molybdenum disulfide (MoS₂) have

emerged as strong contenders for field-effect transistors (FETs). This guide provides an

objective, data-driven comparison of their performance, supported by experimental findings.

This analysis is primarily based on a comprehensive benchmarking study of 230 MoS₂ and 160

WS₂ FETs, fabricated from monolayer films grown by metal-organic chemical vapor deposition

(MOCVD).[1][2][3][4][5][6] This large-scale comparison provides statistically significant data on

key performance indicators, offering valuable insights into the technological viability of these

materials for future integrated circuits.[1][2][5]

Executive Summary: Performance at a Glance
While both WS₂ and MoS₂ exhibit excellent potential for transistor applications, key differences

in their performance metrics are observed. Notably, WS₂ transistors have demonstrated a

record-high carrier mobility, showing a 1.5-fold improvement over the best previously reported

values.[1][2][5][7] Conversely, MoS₂ FETs tend to exhibit lower contact resistance and a more

ideal subthreshold swing. A detailed breakdown of these and other parameters is presented in

the subsequent sections.
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The following tables summarize the median values of key performance metrics for both WS₂

and MoS₂ FETs, as determined in a large-scale benchmarking study.[1]

Performance Metric
Tungsten Disulfide

(WS₂) FETs

Molybdenum

Disulfide (MoS₂)

FETs

Key Observation

Field-Effect Electron

Mobility (μFE)

33 cm² V⁻¹ s⁻¹[1][2][4]

[5][7]
30 cm² V⁻¹ s⁻¹[3]

WS₂ demonstrates

higher champion

mobility.

On/Off Current Ratio

(Imax/Imin)
2.1 x 10⁷[3] 2.1 x 10⁷[3]

Both materials exhibit

excellent and

comparable on/off

ratios.

Threshold Voltage

(Vt,lin)
6.4 V[1] 2.9 V[1]

WS₂ shows a more

positive threshold

voltage.

Subthreshold Swing

(SS₄)
541.4 mV dec⁻¹[1] 431.9 mV dec⁻¹[1]

MoS₂ exhibits a

subthreshold swing

closer to the ideal

limit.

Contact Resistance

(Rc)

29.2 kΩ-μm (at nS =

4.4 x 10¹² cm⁻²)[1]

9.2 kΩ-μm (at nS = 1

x 10¹³ cm⁻²)[1]

MoS₂ generally

presents lower contact

resistance.

In-Depth Analysis of Key Performance Metrics
Electron Mobility
Field-effect electron mobility is a critical parameter that dictates the on-state performance of a

transistor. In the benchmarked study, the "champion" long-channel WS₂ FETs demonstrated an

electron mobility of 33 cm² V⁻¹ s⁻¹, surpassing the 30 cm² V⁻¹ s⁻¹ observed for the best MoS₂

FETs.[3] This represents a significant advancement, highlighting the potential of WS₂ for high-

performance applications.[1][2][5][7]
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On/Off Current Ratio
A high on/off current ratio is essential for digital logic applications to distinguish between the

"on" and "off" states. Both MoS₂ and WS₂ FETs exhibited a median on/off ratio of 2.1 x 10⁷,

indicating their suitability for switching applications.[3]

Threshold Voltage
The threshold voltage for WS₂ FETs was found to be consistently more positive than for MoS₂

FETs.[1] This is attributed to a lower intrinsic n-type doping in WS₂ compared to MoS₂.[1] The

choice between the two materials might therefore also depend on the desired threshold voltage

for a specific circuit design.

Subthreshold Swing
The subthreshold swing (SS) indicates how effectively a transistor can be switched from the

off-state to the on-state. A smaller SS value is desirable. The median SS for MoS₂ FETs was

431.9 mV/dec, which is lower than the 541.4 mV/dec observed for WS₂ FETs.[1] The deviation

from the ideal 60 mV/dec is associated with the presence of interface traps.[1]

Contact Resistance
Lowering contact resistance is a major challenge in the development of 2D material-based

devices.[8][9][10][11][12] The study revealed that MoS₂ FETs had a significantly lower median

contact resistance (9.2 kΩ-μm) compared to WS₂ FETs (29.2 kΩ-μm) at their respective

maximum carrier densities.[1] However, it is important to note that when compared at a similar

carrier concentration, the contact resistances were more comparable.[1] Strategies such as

using a MoS₂ interlayer for WS₂ transistors have been shown to effectively reduce contact

resistance by over 60%.[8][9]

Experimental Protocols
To ensure the reproducibility and validity of these findings, the following experimental

methodologies were employed in the benchmark study:

Device Fabrication Workflow
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The fabrication process for the benchmarked transistors involved several key steps, from

material growth to device characterization. This workflow is crucial for producing consistent and

high-quality devices.

Material Growth & Transfer

Device Fabrication

Characterization

MOCVD Growth of Monolayer
WS₂ and MoS₂ on Sapphire

PMMA-Assisted Wet Transfer
to Al₂O₃ Substrate

E-beam Lithography for
TLM Structure Definition

Metal Deposition
(Source/Drain Contacts)

Lift-off Process

Electrical Measurement using
Probe Station & Parameter Analyzer

Data Extraction and Statistical Analysis

Click to download full resolution via product page
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Device Fabrication and Characterization Workflow

Parameter Extraction Methodology
The extraction of key performance metrics from the raw electrical data followed a standardized

procedure to ensure accurate and comparable results.

Extracted Parameters

Measure Ids vs. Vgs
(Transfer Characteristics)

Field-Effect Mobility (μFE) On/Off Ratio (Imax/Imin) Threshold Voltage (Vt) Subthreshold Swing (SS)

Measure Ids vs. Vds
(Output Characteristics)

Contact Resistance (Rc)

Click to download full resolution via product page

Key Parameter Extraction from Electrical Measurements

Conclusion
Both tungsten disulfide and molybdenum disulfide are highly promising channel materials for

next-generation field-effect transistors. The choice between them will likely be application-

dependent. WS₂ offers the advantage of higher electron mobility, making it a strong candidate

for high-performance electronics. MoS₂, on the other hand, demonstrates benefits in terms of

lower contact resistance and a more ideal subthreshold swing, which are critical for low-power

applications.

The comprehensive data presented in this guide, derived from a large-scale statistical study,

provides a solid foundation for researchers and engineers to make informed decisions in the

rapidly advancing field of 2D electronics. Further advancements in material growth, device

fabrication, and contact engineering will continue to unlock the full potential of both WS₂ and

MoS₂ transistors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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